

Application Notes & Protocols: SR19881 Solubility and Vehicle for Animal Studies

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the solubilization and in vivo administration of **SR19881**, a synthetic agonist of the nuclear receptors REV-ERB α and REV-ERB β . The information is intended to guide researchers in designing and executing preclinical animal studies.

Solubility Data

SR19881 is a small molecule with low aqueous solubility, characteristic of many synthetic nuclear receptor ligands. Achieving a stable and homogenous formulation is critical for reliable in vivo studies. While exact quantitative solubility limits (mg/mL) are not widely published, qualitative solubility and a recommended solvent system are provided below.



Solvent/System	Qualitative Solubility	Suitability for In Vivo Use	Notes
Water / Saline	Poor / Insoluble	Not suitable as a primary solvent	Will not form a true solution at concentrations required for in vivo dosing.
DMSO	Soluble	Suitable as a primary solvent for stock solutions. Requires dilution into a cosolvent vehicle for animal administration to avoid toxicity.[1]	Dimethyl sulfoxide (DMSO) is a powerful aprotic solvent capable of dissolving many nonpolar compounds.[2]
Ethanol	Moderately Soluble	Can be used as a co- solvent in a final vehicle, but amounts should be limited due to potential toxicity.	Often used in combination with other solvents like PEG or DMSO.
Co-solvent Vehicle	Soluble (when prepared correctly)	Recommended	A multi-component vehicle is necessary to maintain SR19881 in solution upon administration. A common strategy involves dissolving the compound in DMSO first, then diluting it in a mixture containing a surfactant (e.g., Kolliphor®, Tween® 80) and an aqueous component.



Vehicle for In Vivo Animal Studies

The selection of an appropriate vehicle is crucial for ensuring drug delivery and minimizing non-specific effects. Based on formulations used for similar REV-ERB agonists, the following cosolvent system is recommended for the intraperitoneal (i.p.) administration of **SR19881** in mice.

Component	Percentage (v/v)	Purpose
DMSO	10%	Primary solvent to dissolve SR19881.
Kolliphor® EL (or Cremophor® EL)	15%	A non-ionic surfactant that acts as an emulsifier to prevent precipitation of the hydrophobic compound in the aqueous phase.
Sterile Water or Saline	75%	Biocompatible aqueous base for final dilution.

This formulation is based on a successful vehicle used for the related REV-ERB agonist, SR9009, and represents a standard approach for administering poorly soluble compounds in preclinical research.

Experimental Protocols

3.1. Preparation of Dosing Solution (Example: 10 mg/mL for a 100 mg/kg dose)

This protocol details the preparation of a 10 mg/mL dosing solution suitable for administering a 100 mg/kg dose to a mouse at a volume of 10 mL/kg.

Materials:

- SR19881 powder
- Dimethyl sulfoxide (DMSO), sterile-filtered
- Kolliphor® EL (or Cremophor® EL)



- Sterile Water for Injection (WFI) or 0.9% Saline
- Sterile conical tubes and syringes

Procedure:

- Calculate Required Mass: To prepare 1 mL of a 10 mg/mL solution, weigh 10 mg of SR19881 powder and place it into a sterile conical tube.
- Primary Solubilization: Add 100 μL (10% of the final volume) of DMSO to the SR19881 powder. Vortex vigorously and/or sonicate briefly in a water bath until the solid is completely dissolved and the solution is clear.
- Add Surfactant: Add 150 μL (15% of the final volume) of Kolliphor® EL to the DMSO-drug solution. Vortex thoroughly to ensure complete mixing. The solution may become viscous.
- Final Dilution: Slowly add 750 μL (75% of the final volume) of sterile water or saline to the mixture while vortexing. Add the aqueous component dropwise to prevent the compound from precipitating out of solution.
- Final Inspection: The final formulation should be a clear, homogenous solution or a stable microemulsion. Visually inspect for any precipitation before administration.
- Administration: Dose animals immediately after preparation. Administer via intraperitoneal (i.p.) injection at a volume of 10 mL/kg of body weight. For example, a 25 g mouse would receive a 250 μL injection.

3.2. In Vivo Study Workflow

The following outlines a typical workflow for an acute in vivo study in mice to assess the pharmacodynamic effects of **SR19881** on target gene expression.

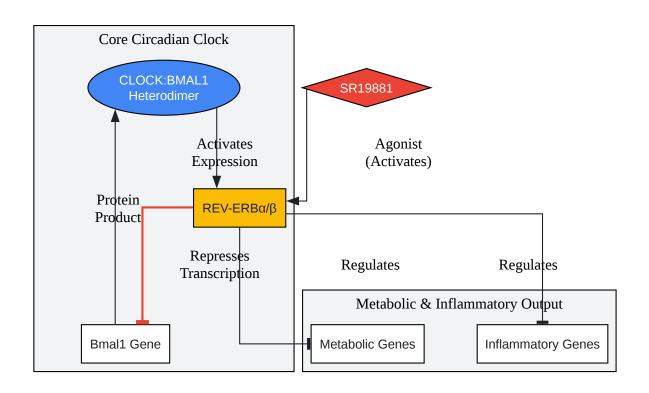
- Animal Acclimatization: House mice under a strict 12:12 hour light:dark cycle for at least one
 week before the experiment.
- Randomization: Randomly assign animals to treatment groups (e.g., Vehicle control, SR19881).



- Dosing: Prepare the SR19881 dosing solution and vehicle control as described above.
 Administer a single intraperitoneal injection at the desired dose (e.g., 100 mg/kg) at a specific circadian time (Zeitgeber Time, ZT). For example, dosing at ZTO (when lights turn on) or ZT6 (middle of the light phase).
- Tissue Collection: At a predetermined time point post-injection (e.g., 6 hours), euthanize the mice.
- Sample Processing: Promptly collect tissues of interest (e.g., liver, skeletal muscle, hypothalamus). Snap-freeze tissues in liquid nitrogen and store them at -80°C.
- Analysis: Extract RNA from tissues to analyze the expression of REV-ERB target genes (e.g., Bmal1, Per2) via quantitative PCR (qPCR) to confirm target engagement.

Visualizations

4.1. SR19881 Signaling Pathway





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Caption: **SR19881** acts as an agonist to activate REV-ERB, enhancing its repression of the core clock gene Bmal1.

4.2. Dosing Solution Preparation Workflow



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Caption: Step-by-step workflow for preparing **SR19881** dosing solution for in vivo studies.

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